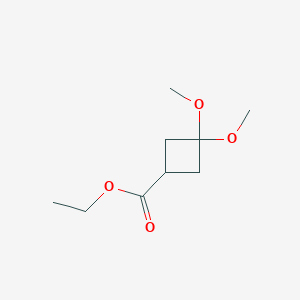
1,3-Dimethoxy-2-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethoxy-2-(trifluoromethyl)benzene: is an organic compound characterized by the presence of two methoxy groups and a trifluoromethyl group attached to a benzene ringThe trifluoromethyl group, in particular, is known for its strong electron-withdrawing nature and increased lipophilicity, which can greatly affect the pharmacological activity of chemical compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the methods for synthesizing 1,3-dimethoxy-2-(trifluoromethyl)benzene involves the photo-induced trifluoromethylation of 1,3-dimethoxybenzene using pulsed light irradiation. This method has been shown to affect the regioselectivities and chemical yields of the reaction . The reaction conditions typically involve the use of a photoredox catalyst and suitable light sources to optimize the reaction parameters.
Industrial Production Methods: Industrial production methods for this compound may involve continuous light irradiation for most photochemical reactions. pulsed light, which can control the photon concentration per unit time by intermittent light irradiation, is also used to optimize the light source and improve reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: 1,3-Dimethoxy-2-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Photoredox Catalysts: Used in photo-induced trifluoromethylation reactions.
Lewis Acids: Employed in Friedel-Crafts acylation reactions.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the trifluoromethylation of 1,3-dimethoxybenzene results in the formation of this compound .
Scientific Research Applications
Chemistry: 1,3-Dimethoxy-2-(trifluoromethyl)benzene is used in the synthesis of various fluorine-containing compounds, which are important in pharmaceuticals and agrochemicals due to their enhanced biological activity and metabolic stability .
Biology and Medicine: The compound’s strong electron-withdrawing nature and increased lipophilicity make it a valuable intermediate in the development of drugs with improved pharmacological properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with unique properties .
Mechanism of Action
The mechanism of action of 1,3-dimethoxy-2-(trifluoromethyl)benzene involves its interaction with molecular targets through its trifluoromethyl group. The electron-withdrawing nature of the trifluoromethyl group can influence the compound’s binding affinity and reactivity with various biological targets. This can lead to changes in metabolic stability and biological activity, making it a valuable compound in drug development .
Comparison with Similar Compounds
1,3-Dimethoxybenzene: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
1,3,5-Trimethoxybenzene: Contains an additional methoxy group, leading to variations in reactivity and applications.
1,3-Bis(trifluoromethyl)benzene: Contains two trifluoromethyl groups, which can further enhance its electron-withdrawing properties and biological activity.
Uniqueness: 1,3-Dimethoxy-2-(trifluoromethyl)benzene is unique due to the presence of both methoxy and trifluoromethyl groups, which provide a balance of electron-donating and electron-withdrawing effects. This combination can result in unique reactivity and applications in various fields .
Properties
CAS No. |
106877-43-4 |
|---|---|
Molecular Formula |
C9H9F3O2 |
Molecular Weight |
206.16 g/mol |
IUPAC Name |
1,3-dimethoxy-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H9F3O2/c1-13-6-4-3-5-7(14-2)8(6)9(10,11)12/h3-5H,1-2H3 |
InChI Key |
MCVMSDDVPMIXAD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



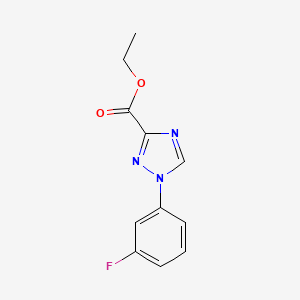
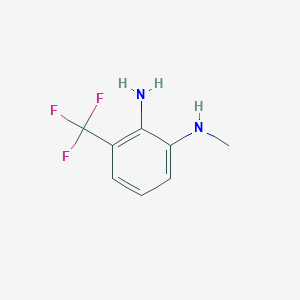
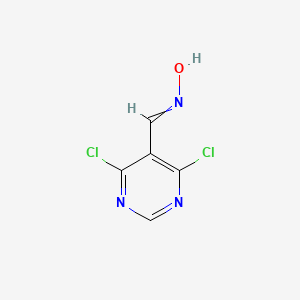

![2-Bromo-1-(4-{[tert-butyl(diphenyl)silyl]oxy}phenyl)ethan-1-one](/img/structure/B13974265.png)
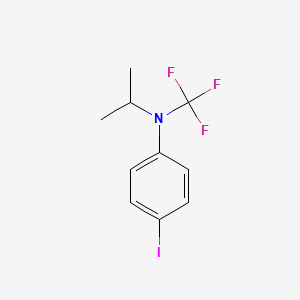
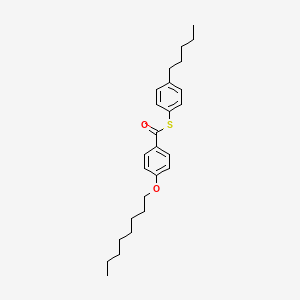
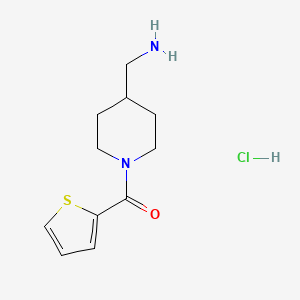

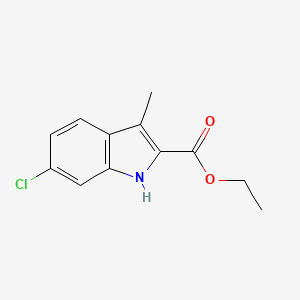
![(2-(2-Chloroethyl)-2-azaspiro[4.5]decan-8-yl)methanamine](/img/structure/B13974297.png)

